2-Methoxy-4-nitrobenzonitrile
Overview
Description
2-Methoxy-4-nitrobenzonitrile is a compound that has been studied for its interesting structural and chemical properties. It is related to other nitrobenzonitriles, which are known for their diverse applications in chemical synthesis and materials science.
Synthesis Analysis
- Synthesis methods for similar compounds involve complex reactions. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a related compound, includes Vilsmeier–Haack chlorination and analysis using X-ray analysis, IR, NMR, and electronic spectroscopy (Jukić et al., 2010).
Molecular Structure Analysis
- The molecular structure of similar compounds can be determined through crystallography. For example, 2-(4-Methoxybenzyl)-4-nitro-2H-indazole, a compound with a methoxy and nitro group, has been analyzed for its crystal and molecular structure (Ebert et al., 2012).
Chemical Reactions and Properties
- Nitrobenzonitriles undergo various chemical reactions, like regioselective substitution and cyclization, demonstrating their reactive nature and potential for synthesizing heterocyclic compounds (Dalinger et al., 2000).
Physical Properties Analysis
- The physical properties of related compounds can be examined through techniques like X-ray crystallography and calorimetry. For example, α-[(4-Methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile exhibits polymorphism, which is significant in understanding its physical characteristics (Vrcelj et al., 2002).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, can be inferred from studies on similar compounds. The synthesis and study of 2-aminobenzonitriles, for example, reveal insights into the reactivity of the benzonitrile group under certain conditions (Chen et al., 2018).
Scientific Research Applications
Synthesis of Intermediates : Some nitrobenzonitriles serve as intermediates in synthesizing other chemical compounds. For instance, 3-methoxy-4-chloro-5-nitrobenzonitrile, synthesized from vanillin, is useful in the attempted synthesis of maytansine's C_9-N fragment (H. Sun & Y. Kao, 1981).
Analytical Applications : 4-hydroxy-3-nitrobenzonitrile acts as a general-purpose MALDI matrix for analyzing small organic, peptide, and protein molecules, offering better performance for small molecules compared to commercial matrices (Hao Gu et al., 2021).
Chemical Reactions and Properties : 2-Fluoro-5-nitrobenzonitrile reacts with various amines, amino acids, and NH-heteroaromatic compounds, showing the unique properties of nitro groups in these compounds (J. Wilshire, 1967). Additionally, the electron-withdrawing effects of 2- and 3-nitrobenzonitrile on their molecular structures are significant, influenced by steric interaction and competition for electron density on the phenyl ring (J. B. Graneek et al., 2018).
Drug Discovery and Treatment : 4-methoxy-5-[3-(4-morpholinyl) propoxy]-2-nitrobenzonitrile is used in the synthesis of gefitinib and erlotinib for non-small-cell lung cancer treatment (V. Chandregowda et al., 2007).
Material Science and Catalysis : New nickel(II) complexes with electron-withdrawing groups, such as those in nitrobenzonitriles, show potential in catalysis, photocatalysis, and catalytic processes (I. Guzei et al., 2006).
Safety And Hazards
2-Methoxy-4-nitrobenzonitrile is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .
properties
IUPAC Name |
2-methoxy-4-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIKCKXLGYEGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303222 | |
Record name | 2-Methoxy-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-nitrobenzonitrile | |
CAS RN |
101084-96-2 | |
Record name | 2-Methoxy-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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